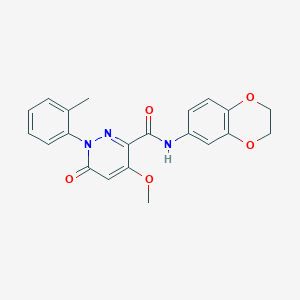![molecular formula C36H33N5O6S B2363951 N-(2-methoxyphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide CAS No. 689759-90-8](/img/structure/B2363951.png)
N-(2-methoxyphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This typically involves identifying the compound’s IUPAC name, molecular formula, and structure.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR, and mass spectrometry are often used to determine the structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and stability.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, etc.Aplicaciones Científicas De Investigación
Synthesis and Potential Applications
The compound N-(2-methoxyphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide belongs to a class of quinazoline and acetamide derivatives known for their significant curative activities in scientific research. These compounds have been synthesized and evaluated for their potential in treating various conditions without detailing their application in drug usage or dosages specifically.
Anti-Ulcerogenic and Anti-Ulcerative Colitis Activities : Novel quinazoline derivatives, including compounds similar in structure to N-(2-methoxyphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide, have shown significant anti-ulcerogenic and anti-ulcerative colitis activities. These compounds demonstrated curative effects against acetic acid-induced ulcer models and were found to be more effective than standard drugs like dexamesathone and omeprazole in reducing ulcerative parameters. This suggests their potential as safer alternatives for the treatment of peptic ulcers and ulcerative colitis, with no reported side effects on liver and kidney functions upon prolonged administration (Alasmary et al., 2017).
Antihypertensive Properties : Studies on quinazolinone derivatives have explored their potential as antihypertensive agents. Specific quinazoline derivatives synthesized through various reaction sequences aimed at discovering novel antihypertensive heterocycles within this series. Preliminary pharmacological evaluations suggested that while some derivatives did not exhibit antihypertensive activity, the structural exploration contributes to the understanding of the activity profile of quinazoline compounds, indicating the vast potential for discovering effective antihypertensive agents within this chemical class (Shiau et al., 1990).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, etc.
Direcciones Futuras
This could involve potential applications of the compound, areas for further research, etc.
Please consult with a chemistry professional or academic researcher for more specific information. They may have access to databases and resources that are not publicly available and could provide more detailed information.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-2-[[8-oxo-7-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H33N5O6S/c1-45-30-10-6-5-9-28(30)37-33(42)22-48-36-38-29-20-32-31(46-23-47-32)19-27(29)35(44)41(36)21-24-11-13-25(14-12-24)34(43)40-17-15-39(16-18-40)26-7-3-2-4-8-26/h2-14,19-20H,15-18,21-23H2,1H3,(H,37,42) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWHMADIPKBKPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CC5=CC=C(C=C5)C(=O)N6CCN(CC6)C7=CC=CC=C7)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H33N5O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![butyl 6-[(5E)-5-[(4-methoxyphenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B2363869.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-benzylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2363871.png)

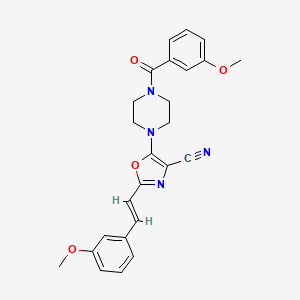
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2363874.png)
amino}acetamide](/img/structure/B2363877.png)
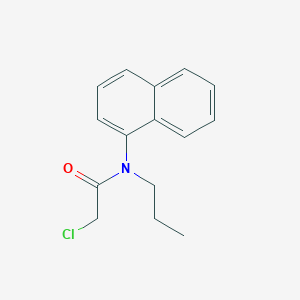
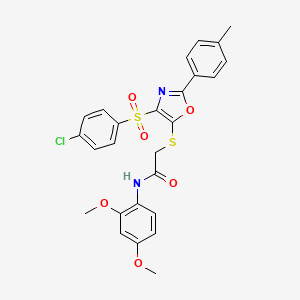
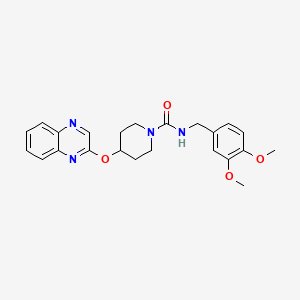
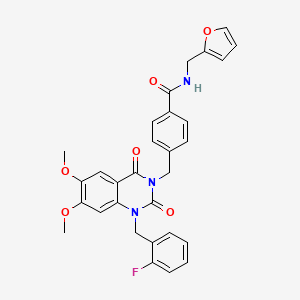
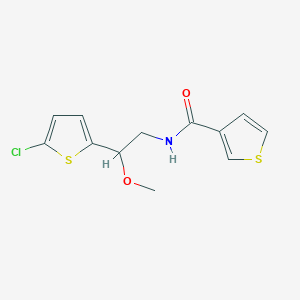
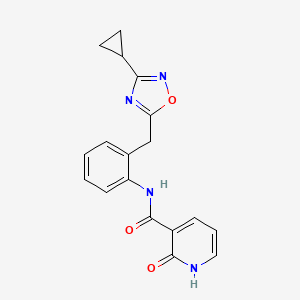
![6-Chloro-2-ethyl-1H-benzo[d]imidazole](/img/structure/B2363887.png)
